Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl-

Description

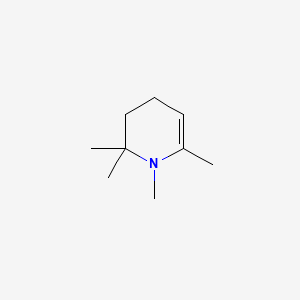

Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl- is an unsaturated six-membered heterocyclic amine with a double bond between carbons 2 and 3 and methyl substituents at positions 1, 2, and two at position 5. This structural configuration introduces unique electronic and steric properties, distinguishing it from saturated piperidine derivatives. The unsaturation (2,3-didehydro) may enhance conjugation, altering reactivity and biological interactions, while the tetramethyl groups contribute steric bulk, influencing solubility and reaction kinetics .

Properties

CAS No. |

63867-76-5 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

1,2,2,6-tetramethyl-3,4-dihydropyridine |

InChI |

InChI=1S/C9H17N/c1-8-6-5-7-9(2,3)10(8)4/h6H,5,7H2,1-4H3 |

InChI Key |

JNOZNCBBHYHMBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(N1C)(C)C |

Origin of Product |

United States |

Preparation Methods

Background on 2,2,6,6-Tetramethylpiperidine and Derivatives

The parent compound, 2,2,6,6-tetramethylpiperidine , serves as a key starting point for synthesizing various derivatives, including the 2,3-didehydro variant. It is a sterically hindered amine with moderate basicity and a wide range of applications, including as a light stabilizer in polymers and as a building block in organic synthesis.

Importance of Triacetoneamine as a Precursor

Triacetoneamine (2,2,6,6-tetramethyl-4-piperidinone) is the central intermediate in synthesizing 2,2,6,6-tetramethylpiperidine and related compounds. It is typically prepared by the condensation of acetone with ammonia, a process dating back to the late 19th century. Despite moderate yields (~30%), this method remains widely used due to the availability of acetone and ammonia.

Preparation Methods of Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl-

General Synthetic Routes

The compound can be synthesized via modifications of the triacetoneamine framework, involving dehydration, reduction, halogenation, and elimination reactions to introduce the 2,3-double bond and the tetramethyl substitution pattern.

Stepwise Preparation from Triacetoneamine

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Acetone + Ammonia, CaCl2 catalyst, room temp or heating | Formation of triacetoneamine (2,2,6,6-tetramethyl-4-piperidinone) |

| 2 | Dehydration | Metal oxide catalysts (Al2O3, SiO2), >150°C, water vapor | Formation of unsaturated derivatives (introducing double bonds) |

| 3 | Reduction or Halogenation | Hydrazine hydrate + KOH or halogenating agents | Conversion to 2,2,6,6-tetramethylpiperidine or halogenated intermediates |

| 4 | Elimination | Treatment with bases or heat | Introduction of 2,3-didehydro double bond |

This sequence is adapted and optimized depending on the desired derivative.

Detailed Method from Patent Literature

A patent describes the preparation of 2,2,6,6-tetramethylpiperidine derivatives by a two-step reaction:

- First step: React 4-amino-2,2,6,6-tetramethylpiperidine with a halogenated carboxylic acid derivative in a molar ratio of 1:1.5 to 1:3, preferably 1:2 to 1:2.5.

- Second step: React the product with 4-hydroxy-2,2,6,6-tetramethylpiperidine in the presence of a basic catalyst such as potassium tert-butoxide or sodium methoxide, using 1.5 to 4 times the molar amount relative to the starting amine.

The catalyst amount ranges from 0.01 to 1 times the molar amount of the starting amine, preferably 0.1 to 0.5 times.

Dehydration and Oxidation Routes

The dehydration of tetraalkylpiperidines or tetrahydro-2,2,6,6-tetraalkylpyridines at temperatures above 150°C using metal oxide catalysts (alumina, silica) in the presence of water vapor is a key step to introduce the double bond at 2,3-position, forming the didehydro derivative.

Further oxidation or functionalization can be performed to obtain N-oxyl derivatives or other functionalized analogues, which may be relevant for specific applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Condensation of acetone and ammonia | Acetone + NH3 | CaCl2 catalyst | Room temp to reflux | ~30% triacetoneamine | Classical method for triacetoneamine |

| Dehydration of tetraalkylpiperidines | 1,2,3,6-Tetrahydro-2,2,6,6-tetraalkylpyridines | Metal oxide catalysts (Al2O3, SiO2) | >150°C, water vapor | Moderate to high | Introduces 2,3-double bond |

| Two-step reaction with halogenated carboxylic acid and hydroxy derivative | 4-amino-2,2,6,6-tetramethylpiperidine | Halogenated carboxylic acid, basic catalyst (K t-BuO, NaOMe) | Ambient to mild heating | Not specified | For derivative synthesis |

| Continuous hydrazine reduction | 4-oxo-2,2,6,6-tetramethylpiperidine | Hydrazine hydrate, KOH, triethylene glycol | 160–200°C distillation | >90% yield, >99% purity | Efficient industrial method for related compound |

Research Findings and Notes

- The steric hindrance from the four methyl groups at positions 2 and 6 significantly affects the reactivity, making direct functionalization challenging but also imparting stability to the nitrogen center.

- The introduction of a double bond between carbons 2 and 3 (2,3-didehydro) can be achieved via dehydration reactions, often catalyzed by metal oxides under elevated temperatures.

- Reduction methods using hydrazine and alkali in polyol solvents are well-established for related piperidine derivatives and may be adapted for didehydro derivatives with modifications.

- The choice of catalyst and reaction conditions critically influences yield and purity, with potassium tert-butoxide and sodium methoxide being preferred bases in some synthetic steps.

- The synthetic routes often involve multi-step sequences including condensation, dehydration, reduction, and halogenation, requiring careful control of stoichiometry and reaction parameters to optimize product formation and minimize side products.

Chemical Reactions Analysis

Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylamines using oxidants like oxone.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: It participates in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.

Common reagents used in these reactions include oxidants like oxone and iodine, and conditions often involve controlled temperatures and specific solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl- has a wide range of scientific research applications:

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl- involves its role as a hindered base. It interacts with various molecular targets, including acids and electrophiles, to facilitate chemical reactions. The pathways involved often include nucleophilic substitution and elimination reactions, where the compound acts as a strong base to deprotonate substrates and promote reaction progress .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Saturated Analogues: Piperidine, 2,2,6,6-tetramethyl- (CAS 768-66-1)

- Structure : Fully saturated piperidine ring with methyl groups at positions 2, 2, 6, and 6.

- Key Differences: Reactivity: The saturated analogue exhibits slower nitrosation rates (relative rate ~1 vs. piperidine’s 100) due to steric hindrance from methyl groups . Physical Properties: Higher vapor pressure (e.g., 83.90 kPa at 418.52 K) compared to unsaturated derivatives, attributed to reduced polarity . Biological Activity: Piperidine derivatives with tetramethyl substitution are noted for antidiabetic and antioxidant properties, likely enhanced by improved solubility from the protonatable nitrogen .

Partially Unsaturated Derivatives: 2,3-Dihydro-4-pyridinones

- Structure : Partially unsaturated rings with ketone groups.

- Reactivity : Hydrogenation under acidic vs. neutral conditions yields either deoxygenated piperidines or cis-3-hydroxy piperidines, demonstrating how substituents and unsaturation dictate reaction pathways .

- Comparison : The 2,3-didehydro group in the target compound may similarly influence hydrogenation outcomes, favoring products dependent on conjugation stabilization.

TEMPO Derivatives (2,2,6,6-Tetramethylpiperidine-1-oxyl)

- Structure : Nitroxyl radical with tetramethyl substitution.

Physicochemical Properties

Biological Activity

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl- stands out for its unique structural properties and potential therapeutic applications.

Chemical Structure and Properties

The compound Piperidine, 2,3-didehydro-1,2,6,6-tetramethyl- features a piperidine ring with specific substitutions that enhance its biological activity. The presence of multiple methyl groups contributes to its steric hindrance and lipophilicity, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, compounds containing piperidine moieties have shown activity against various pathogens, including Candida auris and Mycobacterium tuberculosis. Research indicates that certain piperidine derivatives can induce apoptosis in fungal cells and exhibit significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperidine derivatives is critical in determining their efficacy. For example, modifications at the C-4 and C-6 positions of the piperidine ring have been associated with enhanced antituberculous activity. In one study, piperidinothiosemicarbazone derivatives demonstrated superior activity compared to their pyridine counterparts .

Case Study 1: Antifungal Activity Against C. auris

In a recent study focusing on six novel piperidine-based triazolylacetamide derivatives (pta1-pta6), researchers observed that compounds pta1 and pta2 exhibited potent antifungal activity against clinical isolates of Candida auris. The study utilized cell viability assays to confirm the fungicidal behavior of these compounds .

Case Study 2: Antituberculous Activity

Another investigation into the antituberculous properties of piperidinothiosemicarbazones revealed that certain derivatives retained strong activity against M. tuberculosis, with MIC values indicating effectiveness comparable to existing treatments . The research emphasized the importance of basicity in the substituents attached to the heteroaromatic ring for enhancing biological activity.

Data Tables

| Compound Name | Structure | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| pta1 | Structure | 0.24 | Antifungal |

| pta2 | Structure | 0.97 | Antifungal |

| Piperidinothiosemicarbazone | Structure | 4 | Antituberculous |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.